6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound belonging to the class of naphthalenones. It is characterized by its unique molecular structure, which incorporates methoxy and methyl substituents on a tetrahydronaphthalene backbone. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
The synthesis of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one can be traced back to methods involving the oxidation of specific tetrahydronaphthalene derivatives. Notably, it can be derived from 1,2,3,4-tetrahydronaphthalen-1-one through various chemical reactions including Grignard reactions and oxidation processes using peracids or chromium (VI) oxide .
This compound is classified as a naphthalenone, specifically a substituted tetrahydronaphthalene derivative. Its classification is significant in the context of medicinal chemistry and pharmacology, where it may exhibit various biological activities.
The synthesis of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves several key steps:
The reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product. For example, the use of solvents such as tetrahydrofuran (THF) in Grignard reactions is crucial for solubility and reaction efficiency .
The molecular structure of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one can be represented as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR spectra can provide insights into the chemical environment of hydrogen atoms within the molecule .
6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one can participate in various chemical reactions:
These reactions are typically optimized for yield and selectivity through careful control of reaction conditions such as temperature and solvent choice .
The biological activity of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one may involve interactions with specific biological targets such as receptors or enzymes. For example:
In vitro studies have shown that compounds similar to 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one can enhance drug uptake in cancer cells by inhibiting efflux transporters like P-glycoprotein .
The physical properties of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one include:
The chemical properties include:
Relevant analyses such as Infrared (IR) spectroscopy can confirm functional groups present in the molecule .
6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one has potential applications in:
The synthesis of 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 27877-74-3, C₁₃H₁₆O₃, MW 220.26 g/mol) employs innovative strategies to address challenges in regioselectivity and functional group compatibility. A multistep sequence starting from 5-hydroxy-1-tetralone (commercially available) involves initial benzyl protection of the phenolic hydroxyl group. This step utilizes benzyl bromide (1.1 eq.) and potassium carbonate (2.0 eq.) in acetonitrile at ambient temperature, achieving an 83% yield of 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Subsequent Grignard addition with cyclopropylmagnesium bromide (2.0 eq.) in anhydrous tetrahydrofuran under reflux conditions generates a tertiary alcohol intermediate, which undergoes acid-catalyzed rearrangement to form the 3-methyl-substituted tetralone core after deprotection [9].
Alternatively, a one-pot ring-closing strategy leverages 3,4-dimethoxyphenethylamine as the starting material. This approach employs oxalyl chloride as a cyclization agent under controlled temperatures (0°C to 25°C), followed by catalytic hydrogenation (H₂, Pd/C) to saturate the heterocyclic intermediate. Phosphotungstic acid serves as a co-catalyst to enhance reaction efficiency, achieving isolated yields >70% after crystallization from ethanol. This method minimizes intermediate purification and reduces waste streams compared to traditional Friedel-Crafts acylation routes [10].
Table 1: Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagent/Condition | Yield (%) | Advantages |
---|---|---|---|---|
Benzyl Protection Route | 5-Hydroxy-1-tetralone | BnBr/K₂CO₃/ACN, 25°C | 83 (Step 1) | High regiocontrol, scalable |
One-Pot Cyclization | 3,4-Dimethoxyphenethylamine | (COCl)₂, H₂/Pd/C, EtOH | >70 | Fewer steps, reduced solvent consumption |
Carbon-11 radiolabeling of this tetralone scaffold enables positron emission tomography imaging applications, primarily targeting the methoxy groups for isotopic substitution. The precursor-directed approach utilizes the desmethyl analogue (6-hydroxy-7-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one) in reactions with no-carrier-added [¹¹C]methyl iodide ([¹¹C]CH₃I). Optimization studies confirm that dissolving the precursor in anhydrous dimethylformamide and reacting with [¹¹C]CH₃I at 80°C for 4 minutes achieves efficient methylation. The process delivers radiochemical purities >98% and specific activities exceeding 100 GBq/μmol (2.7 Ci/μmol) after semi-preparative high-performance liquid chromatography purification. This method mirrors the radiolabeling efficiency reported for structurally related compounds like [¹¹C]MC-266, which shares analogous methoxy group reactivity [1].
Critical parameters governing radiochemical yield include:
Reaction optimization studies focus on enhancing efficiency and scalability for both cold synthesis and radiolabeling. For the Bischler-Napieralski cyclization step in dihydroisoquinoline synthesis (a key intermediate class), phosphotungstic acid (5-10 mol%) in ethyl formate significantly outperforms traditional reagents like phosphoryl chloride or thionyl chloride, reducing side products from over-chlorination. Solvent screening reveals that dichloromethane provides optimal balance between reagent solubility and reaction rate at reflux temperatures (40°C), achieving completion within 2 hours versus 6 hours in toluene [10].
Table 2: Optimization Parameters for Key Synthetic Steps
Reaction Step | Variable Tested | Optimal Condition | Improvement Achieved |
---|---|---|---|
Grignard Addition | Solvent | Anhydrous tetrahydrofuran | 25% yield increase vs. diethyl ether |
Dehydroxylation | Catalyst | Pd/C (10 wt%) in ethanol | Full conversion in 1h vs. 4h (PtO₂) |
[¹¹C]Methylation | Temperature/Time | 80°C for 4 minutes | RCY increase from 15% to 30% |
For radiolabeling, precursor stability proves crucial. Salt formation of the desmethyl precursor (e.g., mesylate salts) reduces degradation during storage and improves reactivity with [¹¹C]CH₃I. Additionally, automating the reaction using synthesis modules (e.g., IBA Synthera) enables precise control of heating and purification parameters, reducing synthesis time to 45 minutes while maintaining consistent yields of 30%. Catalyst screening for hydrogenation steps identifies iron(III) chloride (0.5 mol%) as superior to noble metal catalysts, reducing production costs without compromising yield (85-90%) [9] [10].
Solvent effects in ring-closure reactions demonstrate that polar protic solvents (ethanol/water mixtures) suppress enolization side products, enhancing tetralone crystallinity. This facilitates isolation via simple filtration, yielding pharmaceutical-grade material (>99.5% purity) without chromatographic purification.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1